molecular formula C21H19BrN2O3S B2957654 1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone CAS No. 900011-09-8

1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

Cat. No. B2957654
CAS RN: 900011-09-8
M. Wt: 459.36
InChI Key: GHSFFYGBAJYHTB-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features common in organic chemistry, including a bromophenyl group, a pyrrolopyrazine group, a sulfonyl group, and an ethanone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties like melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation : A study by Alsaedi, Farghaly, and Shaaban (2019) involved synthesizing a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These new sulfone derivatives, which include compounds similar to the one , showed significant antimicrobial activities, exceeding the activity of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019).

  • Hydrogen-Bonding Patterns in Enaminones : Balderson et al. (2007) characterized compounds including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. Their study focused on the hydrogen-bonding patterns within these compounds, which are crucial for understanding their chemical behavior and potential applications (Balderson, Fernandes, Michael, & Perry, 2007).

  • Anticancer Evaluation of Diarylpyrazoles : Nassar, Abdel‐Aziz, Ibrahim, and Mansour (2011) synthesized a series of chalcone-based diarylpyrazoles, which demonstrated significant anti-inflammatory activity and lower gastrointestinal profiles. This indicates the potential use of these compounds, including ones similar to the subject compound, in developing new anti-inflammatory drugs (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).

  • Antimicrobial Agents : Pervaram, Ashok, Rao, Sarasija, and Reddy (2017) designed novel 1,2,3-triazole-pyrazole hybrids, including compounds structurally related to the one , and evaluated them as antimicrobial agents. Some of these compounds showed broad-spectrum antibacterial activity, highlighting their potential in antimicrobial applications (Pervaram, Ashok, Rao, Sarasija, & Reddy, 2017).

  • Anticancer Evaluation of Naphthoquinone Derivatives : Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, and Yoo (2019) explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives. They found that most synthesized compounds displayed potent cytotoxic activity against various cancer cell lines, suggesting the relevance of such compounds in cancer research (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s challenging to predict its mechanism of action .

properties

IUPAC Name

1-[4-[[1-(4-bromophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-15(25)16-6-10-19(11-7-16)28(26,27)24-14-13-23-12-2-3-20(23)21(24)17-4-8-18(22)9-5-17/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSFFYGBAJYHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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